2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28F2N4O2S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₉H₃₁F₂N₃O₂S
- Molecular Weight : 385.55 g/mol
Structural Characteristics
The compound features:
- Two fluorine atoms at the 2 and 4 positions of the benzene ring.
- A sulfonamide group , which is known for its broad-spectrum biological activity.
- An indolin and piperazine moiety , which may contribute to its interaction with biological targets.
Research indicates that sulfonamides can interact with various biological pathways. The specific mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
- Antimicrobial Properties : The sulfonamide group is often associated with antibacterial activity, possibly through interference with folate synthesis in bacteria.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing the compound's effects on cell lines or isolated tissues.
Study | Model | Dosage | Observed Effect |
---|---|---|---|
1 | Rat cardiac tissue | 0.001 nM | Decreased perfusion pressure |
2 | Human cancer cell lines | Variable | Inhibited cell proliferation |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary results indicate:
- Cardiovascular Effects : The compound has been shown to modulate perfusion pressure in rat models, suggesting potential cardiovascular benefits or risks depending on dosage and administration route.
Case Studies
Several case studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Cardiovascular Study : A study demonstrated that a related sulfonamide decreased coronary resistance in isolated heart models, indicating potential applications in treating hypertension.
- Anticancer Activity : Research on structurally similar compounds has shown promise in inhibiting tumor growth, leading to investigations into their use as anticancer agents.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
ADME Characteristics
Parameter | Description |
---|---|
Absorption | High oral bioavailability expected due to lipophilicity |
Distribution | Moderate distribution volume; potential CNS penetration due to piperazine moiety |
Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
Excretion | Renal excretion expected based on sulfonamide structure |
Computational Modeling
Computational studies using software like SwissADME have been employed to predict the drug-likeness and absorption characteristics of this compound. The results suggest favorable properties for oral administration.
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2N4O2S/c1-26-9-11-28(12-10-26)21(16-3-5-20-17(13-16)7-8-27(20)2)15-25-31(29,30)22-6-4-18(23)14-19(22)24/h3-6,13-14,21,25H,7-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIQJIGRRCWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.